molecular formula C10H6F3N3 B13420978 1,4-Benzenedicarbonitrile, 2-ethylamino-3,5,6-trifluoro- CAS No. 67205-67-8

1,4-Benzenedicarbonitrile, 2-ethylamino-3,5,6-trifluoro-

Cat. No.: B13420978
CAS No.: 67205-67-8
M. Wt: 225.17 g/mol
InChI Key: ZUHJTCHKKSRDOL-UHFFFAOYSA-N
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Description

1,4-Benzenedicarbonitrile, 2-ethylamino-3,5,6-trifluoro- is a heterocyclic organic compound. It is known for its unique structure, which includes three fluorine atoms and an ethylamino group attached to a benzenedicarbonitrile core. This compound is used primarily in research and experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenedicarbonitrile, 2-ethylamino-3,5,6-trifluoro- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach involves scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedicarbonitrile, 2-ethylamino-3,5,6-trifluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ethylamine results in the formation of the ethylamino derivative .

Scientific Research Applications

1,4-Benzenedicarbonitrile, 2-ethylamino-3,5,6-trifluoro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Benzenedicarbonitrile, 2-ethylamino-3,5,6-trifluoro- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the ethylamino group contribute to its reactivity and binding affinity with various biomolecules. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Benzenedicarbonitrile, 2-ethylamino-3,5,6-trifluoro- is unique due to the presence of both an ethylamino group and three fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications .

Properties

CAS No.

67205-67-8

Molecular Formula

C10H6F3N3

Molecular Weight

225.17 g/mol

IUPAC Name

2-(ethylamino)-3,5,6-trifluorobenzene-1,4-dicarbonitrile

InChI

InChI=1S/C10H6F3N3/c1-2-16-10-6(4-15)8(12)7(11)5(3-14)9(10)13/h16H,2H2,1H3

InChI Key

ZUHJTCHKKSRDOL-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C(=C(C(=C1F)C#N)F)F)C#N

Origin of Product

United States

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